S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate
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Overview
Description
(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability and ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.
Industrial Production Methods
In an industrial setting, the preparation of Boc-protected compounds can be scaled up using similar methods. The use of di-tert-butyl dicarbonate and a suitable base in a solvent like tetrahydrofuran (THF) or acetonitrile is common. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate is widely used in scientific research, particularly in:
Peptide Synthesis: The Boc group is used to protect amines during the stepwise synthesis of peptides.
Organic Synthesis: It serves as a protecting group for amines in various organic reactions, allowing for selective transformations.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine and prevents it from participating in unwanted side reactions. Upon deprotection, the Boc group is removed, and the free amine is released, allowing it to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate
- tert-Butyloxycarbonyl derivatives of amino acids
Uniqueness
(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate is unique due to its specific structure, which includes a phenylpropyl group and an ethanethioate moiety. This structure provides distinct reactivity and stability compared to other Boc-protected compounds .
Properties
Molecular Formula |
C16H23NO3S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate |
InChI |
InChI=1S/C16H23NO3S/c1-12(18)21-11-14(10-13-8-6-5-7-9-13)17-15(19)20-16(2,3)4/h5-9,14H,10-11H2,1-4H3,(H,17,19) |
InChI Key |
FNQGVRYQUMZRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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